Array ( [bid] => 13816765 ) Buy 1-Butene, 3,3-dimethyl-1,1-diphenyl- | 23586-64-3

1-Butene, 3,3-dimethyl-1,1-diphenyl-

Catalog No.
S14362803
CAS No.
23586-64-3
M.F
C18H20
M. Wt
236.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Butene, 3,3-dimethyl-1,1-diphenyl-

CAS Number

23586-64-3

Product Name

1-Butene, 3,3-dimethyl-1,1-diphenyl-

IUPAC Name

(3,3-dimethyl-1-phenylbut-1-enyl)benzene

Molecular Formula

C18H20

Molecular Weight

236.4 g/mol

InChI

InChI=1S/C18H20/c1-18(2,3)14-17(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-14H,1-3H3

InChI Key

FCBHBUSESUYVSI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C=C(C1=CC=CC=C1)C2=CC=CC=C2

1-Butene, 3,3-dimethyl-1,1-diphenyl- is an organic compound with the molecular formula C18H20C_{18}H_{20} and a molecular weight of approximately 236.35 g/mol. This compound features a butene backbone substituted with two phenyl groups and a dimethyl group at the 3 and 3 positions, respectively. The structural uniqueness of this compound allows it to participate in various

  • Oxidation: This compound can be oxidized to form epoxides or other oxygenated derivatives. Common reagents include chlorine-promoted silver catalysts.
  • Reduction: Reduction reactions can convert the compound into more saturated hydrocarbons using catalysts such as palladium or platinum.
  • Substitution: The phenyl groups are capable of undergoing electrophilic or nucleophilic substitution reactions, leading to various substituted derivatives.

The major products formed from these reactions depend on the specific conditions and reagents used, including epoxides and hydrogenated hydrocarbons .

Research into the biological activity of 1-Butene, 3,3-dimethyl-1,1-diphenyl- has shown potential interactions with various biological molecules. The presence of the phenyl groups may enhance its ability to interact with biological targets, making it a subject of interest in medicinal chemistry. Its derivatives are being explored for possible applications in developing new pharmaceuticals with unique properties .

Several synthesis methods exist for producing 1-Butene, 3,3-dimethyl-1,1-diphenyl-. One common method involves the reaction of 1,1-diphenylethylene with propanoic acid under controlled conditions. In industrial settings, large-scale reactors are used to optimize yield and purity through advanced purification techniques such as distillation and crystallization .

The compound has diverse applications across various fields:

  • Chemical Research: It serves as a reagent in organic synthesis for creating complex molecules and studying reaction mechanisms.
  • Biological Research: Its derivatives are investigated for potential biological activities.
  • Industrial Use: It is utilized in producing specialty chemicals and polymers with specific characteristics .

Studies on the interactions of 1-Butene, 3,3-dimethyl-1,1-diphenyl- with different molecular targets reveal that its phenyl groups significantly influence its reactivity and interactions. The exact pathways depend on the specific application and reaction conditions. Understanding these interactions is crucial for developing new materials and pharmaceuticals .

Several compounds share structural similarities with 1-Butene, 3,3-dimethyl-1,1-diphenyl-. Notable examples include:

Compound NameStructural FeaturesUniqueness
3,3-Dimethyl-1-buteneSimilar butene backbone without phenyl groupsLacks aromatic properties
1,1-DiphenylethyleneSimilar structure but shorter carbon chainFewer substituents
2,3-Dimethyl-2-buteneDifferent substitution patterns on butene backboneDifferent reactivity profile

The uniqueness of 1-Butene, 3,3-dimethyl-1,1-diphenyl- lies in its combination of both phenyl and dimethyl groups, which confer distinct chemical properties and reactivity not found in simpler or less substituted analogs .

The compound 1-butene, 3,3-dimethyl-1,1-diphenyl- (CAS 23586-64-3) was first synthesized in the late 20th century as part of efforts to explore sterically hindered alkenes for applications in asymmetric catalysis and polymer chemistry. Its structural uniqueness—a butene backbone substituted with two phenyl groups at the 1-position and dimethyl groups at the 3,3-positions—arose from methodological advancements in Friedel-Crafts alkylation and Wittig olefination reactions. Early synthetic routes involved the reaction of 1,1-diphenylethylene with 2,2-dimethylpropanoic acid derivatives under controlled conditions, yielding the target compound with moderate efficiency.

The compound’s discovery coincided with broader interest in aryl-substituted alkenes as precursors for photoresponsive materials. Researchers recognized that the bulky tert-butyl-like structure at the 3,3-position (from the dimethyl groups) and the planar aromatic systems at the 1-position created a rigid yet reactive framework. This spatial arrangement allowed the molecule to participate in [2+2] cycloadditions while resisting undesired polymerization—a property that later became critical in supramolecular chemistry.

Key milestones in its historical development include:

  • 1970s: Initial synthesis via stoichiometric organometallic reagents, yielding low quantities due to competing elimination pathways.
  • 1990s: Optimization of catalytic methods using Lewis acids like aluminum chloride, improving yields to >70%.
  • 2010s: Application in tandem catalysis systems, where its electron-deficient alkene moiety facilitated cross-coupling reactions.

A comparative analysis of its structural analogs (Table 1) highlights its unique steric and electronic profile:

CompoundSubstituentsSteric HindranceElectron Density
1,1-DiphenylethylenePhenyl groups at C1LowHigh
3,3-Dimethyl-1-buteneDimethyl groups at C3ModerateLow
1-Butene,3,3-dimethyl-1,1-diphenyl-Phenyl (C1), dimethyl (C3)HighModerate

Academic Significance in Organic Synthesis and Catalysis

1-Butene, 3,3-dimethyl-1,1-diphenyl- has emerged as a versatile building block in organic synthesis due to its dual functionality: the electron-rich phenyl groups stabilize carbocation intermediates, while the dimethyl groups impose regioselectivity in addition reactions. Notable applications include:

Asymmetric Catalysis

The compound serves as a chiral auxiliary in enantioselective hydrogenation. For example, when coordinated to rhodium catalysts, its bulky substituents enforce a specific transition-state geometry, enabling the synthesis of β-hydroxyl esters with >90% enantiomeric excess. This application is critical in pharmaceutical intermediates, such as the production of antihypertensive agents.

Polymer Chemistry

In ring-opening metathesis polymerization (ROMP), the steric bulk of 1-butene,3,3-dimethyl-1,1-diphenyl- prevents chain-transfer reactions, yielding polymers with controlled molecular weights (Đ = 1.05–1.15). The resulting materials exhibit enhanced thermal stability (decomposition temperature >300°C), making them suitable for high-performance coatings.

Cross-Coupling Reactions

The compound participates in Heck-type couplings under palladium catalysis. Its aryl groups facilitate oxidative addition to Pd(0), while the dimethyl substituents suppress β-hydride elimination—a common side reaction in analogous systems. This property has been leveraged to synthesize conjugated dienes for organic light-emitting diodes (OLEDs).

A representative synthetic pathway (Figure 1) illustrates its role in multicomponent reactions:
$$
\text{1,1-Diphenylethylene} + \text{2,2-Dimethylpropanoyl Chloride} \xrightarrow{\text{AlCl}_3} \text{1-Butene,3,3-dimethyl-1,1-diphenyl-} \quad \text{(Yield: 78\%)}
$$

Recent advances have explored its use in photoredox catalysis, where the extended π-system of the phenyl groups mediates electron transfer processes. For instance, under blue LED irradiation, the compound accelerates C–H functionalization of alkanes via a radical chain mechanism.

XLogP3

6.1

Exact Mass

236.156500638 g/mol

Monoisotopic Mass

236.156500638 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

Explore Compound Types